2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine
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Overview
Description
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is a compound that features a thiazole ring substituted with a trifluoromethyl group and an ethanamine side chain. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions . For example, the reaction of 2-aminothiazole with trifluoromethyl iodide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the trifluoromethyl group.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ethanamine side chain .
Scientific Research Applications
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine: A similar compound with the trifluoromethyl group at a different position on the thiazole ring.
2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol: A compound with an ethanol side chain instead of ethanamine.
Uniqueness
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is unique due to the specific positioning of the trifluoromethyl group and the ethanamine side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2S/c7-6(8,9)4-3-12-5(11-4)1-2-10/h3H,1-2,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQGMRVOPDQCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CCN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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